molecular formula C10H13F2NO B13260977 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13260977
M. Wt: 201.21 g/mol
InChI Key: RVRGQSKUDOWDTF-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol is a fluorinated ethanolamine derivative characterized by a 2,5-difluorophenyl group attached to an ethylamino side chain. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the secondary amine moiety.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[1-(2,5-difluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13F2NO/c1-7(13-4-5-14)9-6-8(11)2-3-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

RVRGQSKUDOWDTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)NCCO

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This method involves the condensation of a 2,5-difluorophenyl ketone or aldehyde with an amino-ethyl precursor, followed by reduction to form the secondary amine.

Reaction Scheme:

$$ \text{2,5-Difluorobenzaldehyde} + \text{Ethylamine derivative} \xrightarrow{\text{reduction}} \text{Target compound} $$

Procedure:

  • Step 1: Condensation of 2,5-difluorobenzaldehyde with a suitable amino-ethyl compound (e.g., ethanolamine).
  • Step 2: Catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere in methanol for approximately 4 hours.
  • Step 3: Purification via chromatography or recrystallization.

Reaction Conditions:

Parameter Details
Catalyst 10% Pd/C
Solvent Methanol
Atmosphere Hydrogen (H₂)
Time 4 hours
Yield ~75%

This method is supported by literature where reductive amination of aromatic aldehydes with primary amines yields secondary amines with high efficiency.

Nucleophilic Aromatic Substitution (SNAr)

Given the electron-withdrawing fluorine substituents, nucleophilic aromatic substitution can be employed to attach amino groups onto the difluorophenyl ring.

Reaction Scheme:

$$ \text{2,5-Difluorophenyl derivative} + \text{Amine} \xrightarrow{\text{SNAr}} \text{Amino-substituted aromatic} $$

Procedure:

  • React 2,5-difluorophenyl derivatives with aminoalkyl compounds in polar aprotic solvents like DMSO or DMF.
  • Heat under reflux to facilitate substitution.
  • Purify via chromatography.

Reaction Conditions:

Parameter Details
Solvent DMSO or DMF
Temperature Reflux (~150°C)
Time 12-24 hours
Yield Variable, often 50-70%

This approach leverages the high reactivity of fluorine atoms in the ortho and para positions for nucleophilic attack.

Coupling via Reductive Amination with Aromatic Ketones

An alternative involves synthesizing the aromatic ketone, then performing reductive amination.

Procedure:

  • Synthesize 2,5-difluorophenylacetaldehyde via oxidation of the corresponding alcohol or via halogenation and subsequent formylation.
  • Condense with ethanolamine or similar amino alcohols.
  • Reduce with sodium cyanoborohydride or catalytic hydrogenation.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Remarks
Reductive Amination 2,5-Difluorobenzaldehyde + Ethanolamine Pd/C, H₂ 4 hours, room temp 75% High efficiency, straightforward
SNAr Substitution 2,5-Difluorophenyl derivatives + Amines DMSO, heat Reflux, 12-24 hours 50-70% Suitable for aromatic amino substitution
Coupling with Ketones 2,5-Difluorophenylacetaldehyde + Amino alcohols NaBH₃CN, acid catalysts Mild to reflux 60-75% Good for selective amine introduction

Research Findings and Mechanistic Insights

  • Hydrogenation of Aromatic Ketones or Aldehydes: As shown in recent studies, catalytic hydrogenation using palladium catalysts in alcohol solvents efficiently reduces imines or related intermediates to secondary amines, with yields exceeding 70% (see reference).

  • SNAr Reactions: The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by amines. The reactions typically require elevated temperatures and polar aprotic solvents, with yields dependent on substituent positioning and reaction time.

  • Functional Group Compatibility: The hydroxyl group in ethanolamine remains intact under reductive conditions, making reductive amination a preferred route for this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s difluorophenyl group is believed to play a crucial role in its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol with three analogous compounds from the literature, focusing on substituent effects, synthetic routes, and spectroscopic properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Functional Groups Physical State Key Data (NMR, MP/BP)
2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol 2,5-difluoro Ethanolamine (NH, OH) Not reported N/A (insufficient data)
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol 2,5-difluoro Diol (OH) Not reported $^{19}\text{F NMR}$: δ -125 to -135 ppm (CF$_2$)
2-(4-Trifluoromethylphenyl)ethan-1-ol 4-CF$_3$ Ethanol (OH) Colorless oil $^{1}\text{H NMR}$: δ 3.90 (CH$_2$OH), $^{19}\text{F NMR}$: δ -62.4
2-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol 3,5-di-CF$_3$ Ethanol (OH) White solid mp 54–56°C; $^{19}\text{F NMR}$: δ -62.8

Key Observations

Substituent Effects on Electronic Properties: The 2,5-difluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-deficient trifluoromethyl (CF$_3$) groups in the analogs . This may influence reactivity in hydrogen-bonding or catalytic processes.

Synthetic Accessibility :

  • Analogs like 2-(4-trifluoromethylphenyl)ethan-1-ol are synthesized via hydrogen transfer reactions starting from arylacetic acids (e.g., 75% yield for the CF$_3$ variant) . The target compound likely requires similar methodologies but with additional steps for amine functionalization.

Spectroscopic Signatures: Fluorine NMR shifts for 2,5-difluorophenyl derivatives (e.g., δ -125 to -135 ppm for CF$_2$ groups ) differ markedly from trifluoromethyl analogs (δ -62 to -63 ppm ), reflecting distinct electronic environments. The ethanolamine moiety in the target compound would exhibit characteristic $^{1}\text{H NMR}$ peaks for NH (~δ 1.5–2.5 ppm) and OH (~δ 1.4–1.5 ppm), as seen in related structures .

Research Findings and Implications

  • Bioactivity Potential: Fluorinated ethanolamines are explored for CNS drug development due to their blood-brain barrier permeability. The target compound’s amine group may enhance receptor binding compared to hydroxylated analogs .
  • Stability and Reactivity : The absence of labile fluorine atoms (e.g., CF$3$ vs. CF$2$) in the target compound suggests improved metabolic stability compared to 2-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol .

Biological Activity

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol, with the molecular formula C10H13F2NO, is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
IUPAC Name 2-[1-(2,5-difluorophenyl)ethylamino]ethanol
InChI Key RVRGQSKUDOWDTF-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=CC(=C1)F)F)NCCO

Synthesis

The synthesis of 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,5-difluorobenzyl chloride with ethylamine, followed by reduction and reaction with ethylene oxide. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon are often employed for the reduction step.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances its binding affinity, influencing multiple biochemical pathways. The compound has shown potential in:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It interacts with neurotransmitter receptors, potentially affecting neurological functions.

Case Studies and Research Findings

  • Neuroprotective Effects:
    • A study indicated that compounds similar to 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol exhibit neuroprotective effects against oxidative stress in neuronal cells. These effects are believed to be mediated through the modulation of neuroinflammatory pathways .
  • Antiviral Activity:
    • Research has suggested that fluorinated compounds can exhibit antiviral properties. For instance, derivatives with similar structures have shown activity against various viruses by interfering with viral replication processes.
  • Anticancer Potential:
    • Preliminary studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated cytotoxic effects against several cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol:

Compound NameAntiviral ActivityNeuroprotective EffectsAnticancer Activity
2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-olModeratePositiveHigh
2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-olLowModerateModerate
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-olHighLowLow

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